4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide
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Overview
Description
4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique molecular structure, which includes methoxy groups and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with an amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism of action of 4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide: shares similarities with other methoxy-substituted benzamides and phenylethylamines.
4-methoxyphenethylamine: Known for its use as a precursor in organic synthesis.
4-methoxyamphetamine: Studied for its pharmacological effects.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-methoxy-N-[1-(4-methoxyanilino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-28-19-12-8-17(9-13-19)23(27)25-22(21(26)16-6-4-3-5-7-16)24-18-10-14-20(29-2)15-11-18/h3-15,22,24H,1-2H3,(H,25,27) |
InChI Key |
LXESOVBKJGWTSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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